molecular formula C18H16BrN3O4S B11348030 2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11348030
M. Wt: 450.3 g/mol
InChI Key: COVWVGAONVQKAH-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves introducing a bromine atom onto a phenyl ring. One common method is the electrophilic bromination of 3,4-dimethoxyphenylacetone using bromine or a brominating agent.

      Reaction Conditions: The reaction typically occurs in an appropriate solvent (e.g., dichloromethane) with sodium bromide or magnesium bromide as the brominating agent.

      Industrial Production: While industrial-scale production methods may vary, the laboratory-scale synthesis provides a foundation for larger-scale processes.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including electrophilic substitution, reduction, and other transformations.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as an intermediate in organic synthesis.

      Biology and Medicine:

      Industry: Employed in the preparation of hard coatings or films.

  • Mechanism of Action

    • Unfortunately, specific details regarding its mechanism of action are scarce. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Remember that this compound’s safety information should be handled with care, as it can be an eye irritant and skin sensitizer. Proper laboratory practices and safety precautions are essential during handling and storage.

    Properties

    Molecular Formula

    C18H16BrN3O4S

    Molecular Weight

    450.3 g/mol

    IUPAC Name

    2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

    InChI

    InChI=1S/C18H16BrN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-18(27-22-17)20-16(23)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,21,22,23)

    InChI Key

    COVWVGAONVQKAH-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br)OC

    Origin of Product

    United States

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